molecular formula C14H17N3O9 B1665923 Azaribine CAS No. 2169-64-4

Azaribine

Número de catálogo B1665923
Número CAS: 2169-64-4
Peso molecular: 371.3 g/mol
Clave InChI: QQOBRRFOVWGIMD-OJAKKHQRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azaribine, also known as triacetyl-6-azauridine, is a drug developed for the treatment of psoriasis . It also has anti-cancer and antiviral actions . It is a prodrug metabolized to the nucleoside analogue 6-azauridine in the body .


Molecular Structure Analysis

Azaribine has the molecular formula C14H17N3O9 . It is a N-glycosyl-1,2,4-triazine, which is a derivative of 6-azauridine acetylated at positions 2’, 3’ and 5’ on the sugar ring .


Physical And Chemical Properties Analysis

Azaribine has a molecular weight of 371.299 Da . It has 12 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds . The compound has a polar surface area of 150 Ų and a molar refractivity of 81.3±0.5 cm³ .

Aplicaciones Científicas De Investigación

Antiviral Activity Against Zika Virus (ZIKV)

  • Scientific Field: Virology .
  • Application Summary: Azaribine has been identified as a potent inhibitor of ZIKV replication . This discovery is significant because there are currently no FDA-approved vaccines or antivirals to treat ZIKV infections .
  • Methods of Application: The study involved screening the ReFRAME library to identify compounds with antiviral activity against the lymphocytic choriomeningitis virus (LCMV). The identified compounds, including Azaribine, were then tested for their activity against ZIKV .
  • Results: Among the ten compounds tested, Azaribine showed potent anti-ZIKV activity in post-treatment therapeutic conditions .

Treatment of Psoriasis

  • Scientific Field: Dermatology .
  • Application Summary: Azaribine has been used in the treatment of severe psoriasis . Psoriasis is a chronic skin condition that causes cells to build up rapidly on the surface of the skin.
  • Methods of Application: In one study, thirteen patients with severe psoriasis were treated with low dose Azaribine (125 mg/kg/day) for 8-week periods . In another study, Azaribine was used in high doses of 200 mg/kg a day .
  • Results: Two patients with generalized pustular psoriasis and four patients with psoriatic arthritis had a good to excellent response . However, severe neurotoxicity occurred in four patients, requiring lowering of the dose in three and discontinuance of the drug in one patient .

Antiviral Activity Against Zika Virus (ZIKV)

  • Scientific Field: Virology .
  • Application Summary: Azaribine has been identified as a potent inhibitor of ZIKV replication . This discovery is significant because there are currently no FDA-approved vaccines or antivirals to treat ZIKV infections .
  • Methods of Application: The study involved screening the ReFRAME library to identify compounds with antiviral activity against the lymphocytic choriomeningitis virus (LCMV). The identified compounds, including Azaribine, were then tested for their activity against ZIKV .
  • Results: Among the ten compounds tested, Azaribine showed potent anti-ZIKV activity in post-treatment therapeutic conditions .

Treatment of Psoriasis

  • Scientific Field: Dermatology .
  • Application Summary: Azaribine has been used in the treatment of severe psoriasis . Psoriasis is a chronic skin condition that causes cells to build up rapidly on the surface of the skin.
  • Methods of Application: In one study, thirteen patients with severe psoriasis were treated with low dose Azaribine (125 mg/kg/day) for 8-week periods . In another study, Azaribine was used in high doses of 200 mg/kg a day .
  • Results: Two patients with generalized pustular psoriasis and four patients with psoriatic arthritis had a good to excellent response . However, severe neurotoxicity occurred in four patients, requiring lowering of the dose in three and discontinuance of the drug in one patient .

Antiviral Activity Against Zika Virus (ZIKV)

  • Scientific Field: Virology .
  • Application Summary: Azaribine has been identified as a potent inhibitor of ZIKV replication . This discovery is significant because there are currently no FDA-approved vaccines or antivirals to treat ZIKV infections .
  • Methods of Application: The study involved screening the ReFRAME library to identify compounds with antiviral activity against the lymphocytic choriomeningitis virus (LCMV). The identified compounds, including Azaribine, were then tested for their activity against ZIKV .
  • Results: Among the ten compounds tested, Azaribine showed potent anti-ZIKV activity in post-treatment therapeutic conditions .

Treatment of Psoriasis

  • Scientific Field: Dermatology .
  • Application Summary: Azaribine has been used in the treatment of severe psoriasis . Psoriasis is a chronic skin condition that causes cells to build up rapidly on the surface of the skin.
  • Methods of Application: In one study, thirteen patients with severe psoriasis were treated with low dose Azaribine (125 mg/kg/day) for 8-week periods . In another study, Azaribine was used in high doses of 200 mg/kg a day .
  • Results: Two patients with generalized pustular psoriasis and four patients with psoriatic arthritis had a good to excellent response . However, severe neurotoxicity occurred in four patients, requiring lowering of the dose in three and discontinuance of the drug in one patient .

Safety And Hazards

Azaribine was approved for clinical use in the treatment of psoriasis but was subsequently withdrawn due to toxicity issues . It is not classified as a hazardous substance or mixture .

Direcciones Futuras

Azaribine has shown potent anti-Zika Virus (ZIKV) activity in post-treatment therapeutic conditions . This suggests potential future directions for the use of Azaribine in the treatment of emerging viral diseases .

Propiedades

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O9/c1-6(18)23-5-9-11(24-7(2)19)12(25-8(3)20)13(26-9)17-14(22)16-10(21)4-15-17/h4,9,11-13H,5H2,1-3H3,(H,16,21,22)/t9-,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOBRRFOVWGIMD-OJAKKHQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022635
Record name 6-Azaribine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azaribine

CAS RN

2169-64-4
Record name Azaribine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2169-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azaribine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002169644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Azaribine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azaribine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.832
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZARIBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1U80DO9EB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azaribine
Reactant of Route 2
Azaribine
Reactant of Route 3
Reactant of Route 3
Azaribine
Reactant of Route 4
Reactant of Route 4
Azaribine
Reactant of Route 5
Azaribine
Reactant of Route 6
Reactant of Route 6
Azaribine

Citations

For This Compound
524
Citations
CJ McDonald, P Calabresi - Archives of Dermatology, 1971 - jamanetwork.com
… II or III mycosis fungoides were treated with azaribine, a new anti-… The amount of drug toxicity observed with azaribine, when … It is concluded that azaribine, in our experience with this …
Number of citations: 27 jamanetwork.com
WR VOGLER, S OLANSKY - Annals of Internal Medicine, 1970 - acpjournals.org
… triacetate (azaribine) in psoriasis was conducted. One group received azaribine in a dose of … After the double-blind study 11 patients were treated with azaribine in a dose of 100 mg/kg …
Number of citations: 43 www.acpjournals.org
JL Shupack, AJ Grieco, AM Epstein… - Archives of …, 1977 - jamanetwork.com
… on a regimen of azaribine, similar to those complications found in patients with hereditary homocystinuria, we screened our patients who were receiving azaribine for the presence of …
Number of citations: 19 jamanetwork.com
RA Keefer, HH Roenigk, WA Hawk - Archives of Dermatology, 1975 - jamanetwork.com
An open study of azaribine was carried out on 38 psoriatic patients for two years. Thirty-five … before azaribine therapy and 14 had liver biopsies performed after azaribine therapy. Of …
Number of citations: 18 jamanetwork.com
RC DECONTI, P CALABRESI - Annals of Internal Medicine, 1970 - acpjournals.org
The pyrimidine analog 6-azauridine or its oral derivative, azaribine, was used to control polycythemia vera in five patients. Amelioration of symptoms, decrease in splenomegaly, and …
Number of citations: 14 www.acpjournals.org
PI DANTZIG, B McEVOY, J MAURO… - British Journal of …, 1974 - academic.oup.com
… The most recently developed drug for psoriasis is azaribine (Triazure). Azaribine is the orally … of this, azaribine has been noted to have a preferential effect on abnormal proliferating cells …
Number of citations: 8 academic.oup.com
HG Milstein, RC Cornell… - Archives of Dermatology, 1973 - jamanetwork.com
… azaribine (6-azauridine triacetate) effects in 27 patients with psoriasis was conducted at a dosage of 125 mg/kg/day. Half of the subjects were given azaribine … receiving azaribine. Urine …
Number of citations: 34 jamanetwork.com
A Čihák, J Vesely̌, J Sǩoda - Advances in Enzyme Regulation, 1985 - Elsevier
Triazine nucleosides represent highly active compounds affecting different cellular processes. While 6-azauridine displays a rather selective inhibitory effect, biological action of 5-…
Number of citations: 37 www.sciencedirect.com
WA CRUTCHER… - British Journal of …, 1975 - academic.oup.com
Azaribine used in high doses of 200 mg/kg a day is an effective agent in inducing temporary remissions in patients with severe psoriasis but potentially serious neurotoxicity may occur. …
Number of citations: 17 academic.oup.com
S Levine, HE Paulus - … & Rheumatism: Official Journal of the …, 1976 - Wiley Online Library
Thirty‐two patients with psoriatic arthritis unresponsive to conventional therapy were treated with the antipyrimidine azaribine. For the group, improvement was highly significant (P < …
Number of citations: 17 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.